molecular formula C16H17NO2 B1334996 1-Tert-butyl-4-(4-nitrophenyl)benzene CAS No. 279242-11-4

1-Tert-butyl-4-(4-nitrophenyl)benzene

Cat. No.: B1334996
CAS No.: 279242-11-4
M. Wt: 255.31 g/mol
InChI Key: TYABARRZSWMSHQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-tert-butyl-4-(4-nitrophenyl)benzene typically involves the nitration of 4-tert-butylbiphenyl. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the biphenyl compound.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity.

Chemical Reactions Analysis

1-Tert-butyl-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The tert-butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Tert-butyl-4-(4-nitrophenyl)benzene has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: The compound’s derivatives may have potential applications in drug discovery and development. The nitro and tert-butyl groups can be modified to create compounds with specific biological activities.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(4-nitrophenyl)benzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the type of reaction and the conditions used.

Comparison with Similar Compounds

1-Tert-butyl-4-(4-nitrophenyl)benzene can be compared with other similar compounds such as:

    4-tert-Butylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobiphenyl: Lacks the tert-butyl group, affecting its solubility and reactivity.

    4-tert-Butyl-2-nitrobiphenyl: Has a different position of the nitro group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in the combination of the tert-butyl and nitro groups, which impart specific chemical properties and reactivity patterns that are valuable in various applications.

Properties

IUPAC Name

1-tert-butyl-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYABARRZSWMSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182210
Record name 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279242-11-4
Record name 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279242114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-nitro-benzene (2.02 g, 10 mmol) in toluene (20 mL) is added palladium tetrakis triphenylphosphine (1.156 g, 1 mmol), 4-t-butyl phenyl boronic acid (3.56 g, 20 mmol), and potassium fluoride (1.74 g, 30 mmol). The reaction is purged with nitrogen three times and heated to reflux under nitrogen. At the reflux temperature, water (5 mL) is added to the reaction and the reaction is allowed to reflux under nitrogen. The reaction is monitored by HPLC, and upon completion, allowed to cool to room temperature. The reaction is, diluted with ethyl acetate and Celite® is added, followed by water. This mixture is then filtered through a pad of Celite®. The solution is poured into a separatory funnel and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting residue is purified by flash column chromatography, eluting with ethyl acetate/hexanes to afford 1.8 g of the product as a yellow solid. 1H-NMR.
Quantity
2.02 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
1.156 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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